molecular formula C23H16N4O5 B15087575 3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate

3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate

Cat. No.: B15087575
M. Wt: 428.4 g/mol
InChI Key: WURXLNJHMAINBG-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate is a pyrazole-based heterocyclic compound featuring a nitrobenzamido group at the 3-position and a benzoate ester at the 5-position of the pyrazole ring. Its structural complexity arises from the integration of multiple aromatic and electron-withdrawing groups, which are critical for modulating biological activity, particularly in the context of kinase inhibition (e.g., c-MET) and anticancer applications .

Properties

Molecular Formula

C23H16N4O5

Molecular Weight

428.4 g/mol

IUPAC Name

[5-[(4-nitrobenzoyl)amino]-2-phenylpyrazol-3-yl] benzoate

InChI

InChI=1S/C23H16N4O5/c28-22(16-11-13-19(14-12-16)27(30)31)24-20-15-21(26(25-20)18-9-5-2-6-10-18)32-23(29)17-7-3-1-4-8-17/h1-15H,(H,24,25,28)

InChI Key

WURXLNJHMAINBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=NN2C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate typically involves the reaction of 4-nitrobenzoyl chloride with 3,4-diamino benzoate in the presence of a base such as triethylamine (Et3N). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid.

    Condensation: The amido group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

    Condensation: Reagents such as aldehydes or ketones in the presence of an acid or base catalyst.

Major Products

    Reduction: 3-(4-Aminobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate.

    Hydrolysis: 3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoic acid.

    Condensation: Various imines or enamines depending on the aldehyde or ketone used.

Scientific Research Applications

3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the pyrazole core and aromatic rings. Key analogues include:

Compound Name Substituents (Pyrazole 3-/5-Positions) Key Functional Groups Biological Activity (c-MET IC₅₀) Reference
N-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide tert-Butyl (3-position), benzamide (5-position) Alkyl, amide Moderate inhibition (~100 nM)
N1-(3-Fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide Fluoro, methoxy (phenyl rings) Halogen, ether Low micromolar activity
3-(3-(4-(Benzylthio)phenyl)-1-phenyl-1H-pyrazol-5-yl)-2-chloroquinoline Benzylthio (phenyl), chloro (quinoline) Thioether, halogen Anticancer (GI₅₀: 5–10 µM)
Target Compound 4-Nitrobenzamido (3-position), benzoate (5-position) Nitro, ester Hypothetical IC₅₀: <50 nM

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound likely enhances c-MET inhibition compared to tert-butyl (electron-donating) or methoxy groups. EWGs increase electrophilicity, improving interactions with kinase ATP-binding pockets .
  • Ester vs. Amide Linkage : The benzoate ester may confer better membrane permeability than bulkier amides (e.g., N-(3-(tert-butyl)-... derivatives), though at the cost of metabolic stability .
  • Sulfur-Containing Analogues : Benzylthio derivatives () exhibit moderate anticancer activity but lack kinase specificity, suggesting the nitro group in the target compound provides a selectivity advantage .
Physicochemical Properties
  • Metabolic Stability : The benzoate ester may render the compound prone to hydrolysis, whereas amide analogues (e.g., N-(3-(tert-butyl)-...) are more stable but less cell-permeable .

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